ent-Moxifloxacin Hydrochloride

概要

説明

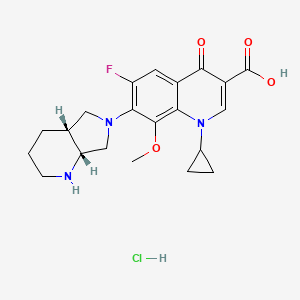

ent-Moxifloxacin Hydrochloride: is a synthetic fluoroquinolone antibacterial agent. It is an enantiomer of moxifloxacin, which is widely used to treat various bacterial infections. This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a valuable asset in the medical field .

作用機序

Target of Action

ent-Moxifloxacin Hydrochloride, a synthetic fluoroquinolone antibiotic agent, primarily targets two enzymes involved in bacterial DNA synthesis: topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for the replication, transcription, and repair of bacterial DNA . Moxifloxacin has a higher affinity for bacterial DNA gyrase than for mammalian .

Mode of Action

The mode of action of this compound involves the inhibition of these target enzymes . By binding to DNA gyrase and topoisomerase IV, it blocks bacterial DNA replication . This interaction prevents the untwisting required to replicate one DNA double helix into two, thereby inhibiting bacterial growth and leading to bacterial death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption affects the biochemical pathways involved in bacterial growth and proliferation . The exact downstream effects on specific biochemical pathways may vary depending on the bacterial species.

Pharmacokinetics

This compound exhibits excellent bioavailability, a long half-life, and superior tissue penetration . These properties contribute to its effectiveness as an antibiotic. The pharmacokinetic properties of this compound ensure that the drug concentrations in the body are sufficient to inhibit the target enzymes effectively . The minimum inhibitory concentration (MIC) values of moxifloxacin are generally lower than the concentrations found in circulation and in pulmonary tissues after a standard dose .

Result of Action

The result of this compound’s action is the effective eradication of the bacterial infection . By inhibiting the essential enzymes for bacterial DNA synthesis, it prevents bacterial replication, leading to bacterial death . This results in the resolution of the bacterial infection.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and absorption of the drug . Additionally, the presence of other medications can lead to drug interactions, potentially affecting the action of this compound . Therefore, it’s crucial to consider these factors when administering the drug.

生化学分析

Biochemical Properties

ent-Moxifloxacin Hydrochloride plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the inhibition of DNA synthesis and bacterial cell death. The compound interacts with various biomolecules, including bacterial proteins and enzymes, through hydrogen bonds and hydrophobic interactions .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress and apoptosis in certain cell types, which may contribute to its antibacterial efficacy .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiling of DNA, which is essential for DNA replication and transcription. By binding to the active sites of these enzymes, this compound stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of double-strand breaks. This ultimately results in bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown excellent stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that this compound maintains its antibacterial activity and continues to inhibit bacterial growth effectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for maximum therapeutic benefit .

Metabolic Pathways

This compound is metabolized in the liver through phase II metabolism, primarily involving conjugation reactions. The main metabolites are N-sulphate and acylglucuronide, which are excreted via renal and biliary routes. The compound does not undergo significant phase I metabolism, and its metabolites do not exhibit antimicrobial activity. The metabolic pathways of this compound ensure its elimination from the body while maintaining its therapeutic efficacy .

Transport and Distribution

This compound is rapidly absorbed and distributed throughout the body, with high concentrations observed in tissues such as the lungs, liver, and kidneys. The compound is transported across cell membranes through passive diffusion and interacts with various transporters and binding proteins. Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects. The compound targets DNA gyrase and topoisomerase IV, which are localized in the bacterial nucleoid. In mammalian cells, this compound can localize to mitochondria and induce mitochondrial dysfunction, contributing to its cytotoxic effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ent-Moxifloxacin Hydrochloride involves multiple steps, starting from the basic fluoroquinolone structureThe synthesis typically involves cyclization reactions, nucleophilic substitutions, and the use of protecting groups to ensure the correct stereochemistry .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common reagents used include fluorinating agents, methoxylating agents, and various catalysts to facilitate the reactions .

化学反応の分析

Types of Reactions: ent-Moxifloxacin Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its antibacterial activity.

Reduction: Reduction reactions can be used to modify the quinolone core, affecting the compound’s pharmacokinetics.

Substitution: Nucleophilic and electrophilic substitutions are common in the synthesis and modification of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

科学的研究の応用

Chemistry: In chemistry, ent-Moxifloxacin Hydrochloride is used as a model compound to study the reactivity and stability of fluoroquinolones. It is also used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study bacterial resistance mechanisms and the interaction of fluoroquinolones with bacterial enzymes .

Medicine: Medically, this compound is used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and intra-abdominal infections. Its broad-spectrum activity makes it a valuable antibiotic in clinical settings .

Industry: In the pharmaceutical industry, this compound is used in the formulation of various drug products. It is also used in the development of new antibacterial agents .

類似化合物との比較

Moxifloxacin: The parent compound, widely used in clinical settings.

Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

Ciprofloxacin: A well-known fluoroquinolone with a broader spectrum of activity against Gram-negative bacteria.

Uniqueness: ent-Moxifloxacin Hydrochloride is unique due to its specific stereochemistry, which can result in different pharmacological properties compared to its racemic or other enantiomeric forms. This uniqueness can lead to variations in antibacterial activity, pharmacokinetics, and potential side effects .

特性

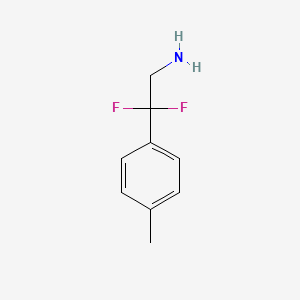

IUPAC Name |

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIIJJHBXUESQI-VAGBGMFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate](/img/structure/B3101421.png)

![tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B3101425.png)

![octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3101430.png)

![2-Benzyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B3101438.png)

![tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate](/img/structure/B3101450.png)

![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3101468.png)